2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one
Description
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is a chemical compound with a molecular formula of C13H23ClN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Properties
IUPAC Name |
2-chloro-1-(4-cycloheptylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c14-11-13(17)16-9-7-15(8-10-16)12-5-3-1-2-4-6-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHPUUHMKCXALZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-cycloheptylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-cycloheptylpiperazine and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: Chloroacetyl chloride is added dropwise to a solution of 4-cycloheptylpiperazine and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and the development of potential therapeutic agents.
Industrial Applications: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethan-1-one: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
1-(4-Chlorophenyl)piperazine: Contains a chlorophenyl group instead of a chloroacetyl group.
1-(2-Chloroethyl)piperazine: Contains a chloroethyl group instead of a chloroacetyl group.
Uniqueness
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is unique due to the presence of the cycloheptyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Biological Activity
2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one
- Molecular Formula : C12H16ClN
- Molecular Weight : 227.72 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a selective antagonist at certain serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound exhibits an affinity for 5-HT receptors, influencing serotonin pathways linked to anxiety and depression.
- Dopaminergic Activity : By modulating dopamine receptor activity, it may affect reward pathways and psychomotor functions.
Biological Activity Overview
The following table summarizes the significant biological activities associated with 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one:
Case Studies
Several studies have investigated the pharmacological effects of 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one:
- Study on Antidepressant Effects :
- Anxiolytic Properties :
-
Antipsychotic Effects :
- Research indicated that 2-Chloro-1-(4-cycloheptylpiperazin-1-yl)ethan-1-one modulated dopaminergic activity in a manner similar to established antipsychotic medications, suggesting potential therapeutic uses in schizophrenia.
- Reference:
-
Neuroprotection :
- Preliminary findings suggest that the compound may exert neuroprotective effects against oxidative stress-induced cell death in neuronal cell cultures.
- Reference:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
